4,6-二甲氧基嘧啶-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

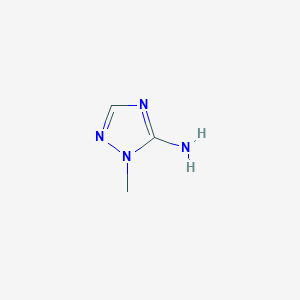

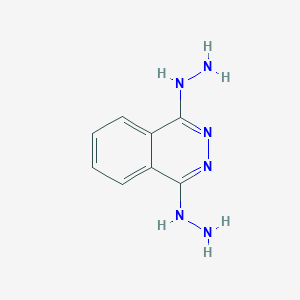

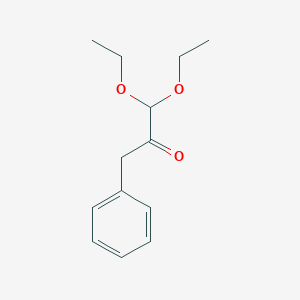

The compound 4,6-Dimethoxypyrimidin-5-amine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the derivatives, 2-amino-4,6-dimethoxypyrimidine, has been studied for its crystal structure, revealing insights into its molecular geometry and hydrogen bonding interactions . Pyrimidine derivatives are known for their ability to adopt different tautomeric forms, which can significantly influence their hydrogen-bonding patterns and, consequently, their physical and chemical properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve various methods, including cyclization reactions. For instance, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, a related compound, was achieved by cyclization of a dimethylpyrimidinyl-phenylthiosemicarbazide in the presence of nickel(II) nitrate . Additionally, a series of 4,6-substituted di-(phenyl) pyrimidin-2-amines were synthesized by reacting chalcone derivatives with guanidine hydrochloride . These methods highlight the versatility of synthetic approaches for pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of nitrogen atoms in the ring, which can participate in hydrogen bonding. In the case of 2-amino-4,6-dimethoxypyrimidine, the redetermination of its crystal structure provided a more accurate description of the primary amine groups and the position of the hydroxy H atom . The crystal structure of related compounds, such as the potential antibacterial agent 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine, also reveals the presence of hydrogen bonds and intramolecular interactions that contribute to the stability of the crystal lattice .

Chemical Reactions Analysis

Pyrimidine derivatives can participate in various chemical reactions, primarily due to the reactivity of the amine group and the aromatic ring. The tautomeric preferences of these compounds can affect their reactivity, as seen in the study of 2,6-diaminopyrimidin-4-one and 2-amino-6-methylpyrimidin-4-one, where different tautomers were present in the same crystal . These tautomeric forms can lead to different hydrogen-bonding interactions, which are essential in the formation of cocrystals and the study of their chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the presence of substituents on the ring. For example, the introduction of methoxy groups in 4,6-Dimethoxypyrimidin-5-amine can affect its solubility, melting point, and potential for forming hydrogen bonds. The crystal structure analysis provides valuable information on the molecular packing, which can be correlated with the compound's physical properties, such as its stability and melting point . The pharmacological screening of some pyrimidine derivatives has shown significant biological activity, indicating their potential as therapeutic agents .

科学研究应用

共晶形成

4,6-二甲氧基嘧啶-5-胺已被研究其形成共晶的能力,显示在新材料结构开发中具有重要潜力。Ebenezer和Muthiah(2010)的研究表明,4,6-二甲氧基嘧啶-2-胺与2-(1H-吲哚-3-基)乙酸通过氢键相互作用,形成一个超分子链,有助于理解分子相互作用和材料工程(Ebenezer & Muthiah,2010)。

生物活性化合物的合成

该化合物在合成生物活性分子中起着至关重要的作用。Dişli等人(2013)通过改变4,6-二甲氧基嘧啶-5-胺合成了具有抗菌活性的新嘧啶衍生物。这些衍生物显示出有希望的抗菌活性,表明4,6-二甲氧基嘧啶-5-胺作为合成新抗菌剂的前体的潜力(Dişli, Mercan, & Yavuz,2013)。

除草剂的开发

4,6-二甲氧基嘧啶-5-胺的另一个应用是合成除草剂。Yang和Lu(2010)描述了除草剂活性成分的氘代形式的合成,展示了该化合物在创建用于研究除草剂代谢和降解途径的示踪剂中的实用性。这项研究强调了该化合物在增强农业化学研究中的作用(Yang & Lu, 2010)。

抗肿瘤活性

4,6-二甲氧基嘧啶-5-胺已被用于合成具有潜在抗肿瘤活性的化合物。Venkateshwarlu等人(2014)从4,6-二甲氧基嘧啶-5-胺出发合成了二氢嘧啶酮的O-曼尼希碱,并评估了它们的体外和体内抗肿瘤活性。他们的研究结果表明,对4,6-二甲氧基嘧啶-5-胺的改性可以导致新型抗肿瘤药物的开发(Venkateshwarlu, Rao, Reddy, & Narasimha Reddy, 2014)。

安全和危害

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

属性

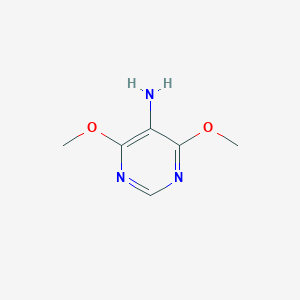

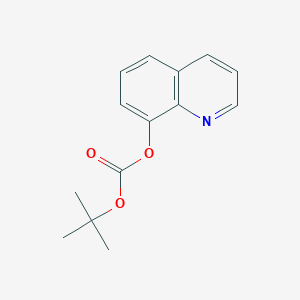

IUPAC Name |

4,6-dimethoxypyrimidin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-10-5-4(7)6(11-2)9-3-8-5/h3H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIABKXOJVXKDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=N1)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384725 |

Source

|

| Record name | 4,6-dimethoxypyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethoxypyrimidin-5-amine | |

CAS RN |

15846-15-8 |

Source

|

| Record name | 4,6-dimethoxypyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B103701.png)